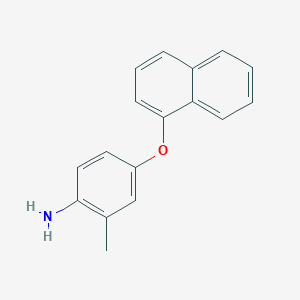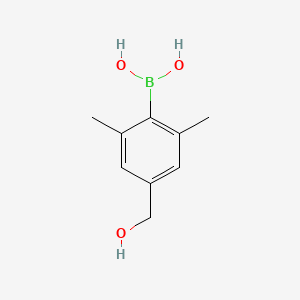
4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid
Vue d'ensemble
Description
The compound you mentioned seems to be a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility and are used in a wide range of chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method is the reaction of organometallic compounds with borate esters . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of boronic acids typically consists of a boron atom bonded to an oxygen atom and two carbon atoms . The exact structure of “4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid” would depend on the specific arrangement of these atoms and any additional functional groups.Chemical Reactions Analysis
Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction . They can also undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific boronic acid would depend on its exact molecular structure. In general, boronic acids are known for their stability and reactivity .Applications De Recherche Scientifique
Improvement in Synthesis
A study focused on the synthesis of various alkyl-phenylboronic acids, including 2,6-dimethylphenylboronic acid, using the Grignard reagent method. This research emphasized optimizing synthesis processes by investigating influencing factors such as temperature, reaction time, and reactant molar ratio. The study proposed a "one-pot" method specifically effective for synthesizing 2,6-dimethylphenylboronic acid, highlighting an optimized process that could benefit applications in medicine and biology, especially for glucose sensors and pharmaceutical intermediates (Yan Deng et al., 2009).
Environmental Remediation
Another significant application of a related compound, 2,6-dimethylphenol, involves its biodegradation by Mycobacterium neoaurum B5-4, which can utilize this compound as a sole carbon source. This research contributes to environmental remediation by offering a potential method to degrade pollutants derived from 2,6-dimethylphenol, thereby reducing their harmful impact on aquatic life (Junbin Ji et al., 2019).
Material Science and Chemistry
In the realm of material science and chemistry, 4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid and its derivatives have been utilized in the design of novel metal complexes with potential applications as CDK8 kinase inhibitors. This underscores the compound's utility in synthesizing materials with specific biological activities, indicating a broader scope of applications in therapeutic development and chemical synthesis (A. Aboelmagd et al., 2021).
Supramolecular Chemistry
Research on phenylboronic acids, including derivatives of this compound, extends into supramolecular chemistry, where they play a role in the formation of supramolecular assemblies. These assemblies have implications in understanding molecular interactions and designing complex molecular architectures (V. Pedireddi et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(hydroxymethyl)-2,6-dimethylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4,11-13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGDJNYSKZIBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)CO)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


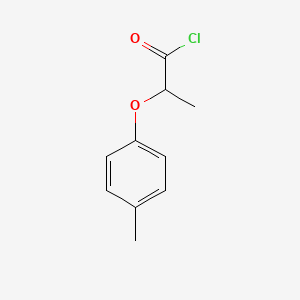
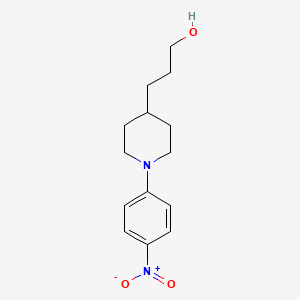
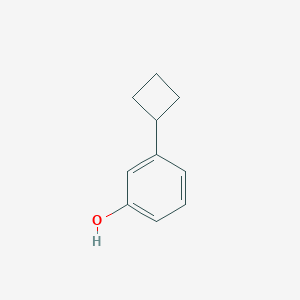
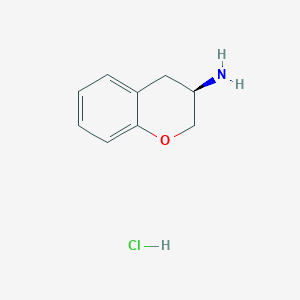

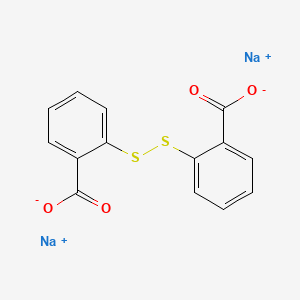
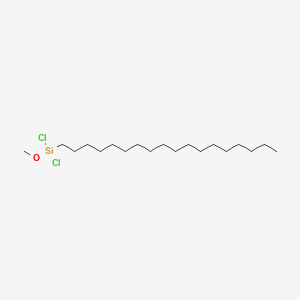




![3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B3115846.png)

